2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, isobutyl, dimethyl, oxo, and sulfonamide
Preparation Methods
The synthesis of 2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core benzo[b][1,4]oxazepine structure, followed by the introduction of the chloro, isobutyl, dimethyl, and sulfonamide groups through various substitution and addition reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The oxo group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the oxo group.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s overall structure allows it to fit into specific binding pockets, disrupting normal biological processes.
Comparison with Similar Compounds
Similar compounds include other benzo[b][1,4]oxazepine derivatives and sulfonamides. Compared to these compounds, 2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds may include:
- 2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-benzenesulfonamide
- This compound derivatives with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
1209289-10-0 |
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Molecular Formula |
C22H26Cl2N2O4S |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26Cl2N2O4S/c1-13(2)11-26-18-7-6-15(9-19(18)30-12-22(4,5)21(26)27)25-31(28,29)20-8-14(3)16(23)10-17(20)24/h6-10,13,25H,11-12H2,1-5H3 |
InChI Key |
DTKYPOQCTVJCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Origin of Product |
United States |
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